

"Application of Pyrazinamide- ^{13}C , ^{15}N in clinical drug monitoring"

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Compound of Interest

Compound Name: Pyrazinamide- ^{13}C , ^{15}N

Cat. No.: B12380957

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Application of Pyrazinamide- ^{13}C , ^{15}N in Clinical Drug Monitoring

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, playing a critical role in shortening the duration of therapy.[1][2][3] Therapeutic Drug Monitoring (TDM) of PZA is increasingly recognized as a vital tool to optimize treatment efficacy and minimize toxicity, particularly in patient populations with variable drug absorption and metabolism.[2][4][5] Factors such as co-morbidities (e.g., HIV), drug-drug interactions, and genetic polymorphisms can lead to sub-therapeutic or toxic plasma concentrations of PZA.[6][7][8]

The use of stable isotope-labeled internal standards, such as Pyrazinamide- ^{13}C , ^{15}N , in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for accurate and precise quantification of PZA in biological matrices.[9][10][11] This application note provides a detailed protocol for the use of Pyrazinamide- ^{13}C , ^{15}N in the clinical monitoring of PZA, aimed at researchers, scientists, and drug development professionals.

Pharmacokinetic and TDM Parameters for Pyrazinamide

Effective TDM requires an understanding of the drug's pharmacokinetic profile and established therapeutic targets. The following table summarizes key parameters for PZA.

Parameter	Value	Reference
Recommended Daily Dose	20–30 mg/kg	[1]
Peak Plasma Concentration (C _{max}) Target	20–40 mg/L	[12]
Time to Peak Concentration (T _{max})	1–2 hours	[5]
Plasma Half-life	9–10 hours	[5]
Area Under the Curve (AUC _{0–24}) Target	>363 mg·h/L	[6][8]
Sampling Time for TDM	2 hours post-dose (peak)	[12]
Additional Sampling Time (if delayed absorption suspected)	6 hours post-dose	[12][13]

Experimental Protocol: Quantification of Pyrazinamide in Human Plasma using LC-MS/MS and Pyrazinamide-¹³C,¹⁵N

This protocol outlines a validated method for the determination of pyrazinamide concentrations in human plasma for TDM.

Materials and Reagents

- Pyrazinamide (analytical standard)
- Pyrazinamide-¹³C,¹⁵N (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

- Formic acid (ULC/MS grade)
- Ammonium formate
- Ultrapure water
- Human plasma (drug-free)
- Ostro™ 96-well plate (or equivalent for protein precipitation)

Instrumentation

- Liquid Chromatography system (e.g., Thermo Finnigan Surveyor)
- Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Thermo TSQ Quantum Discovery Max)
- Analytical column (e.g., Hypersil Gold, 4.6 x 50 mm, 5 µm)

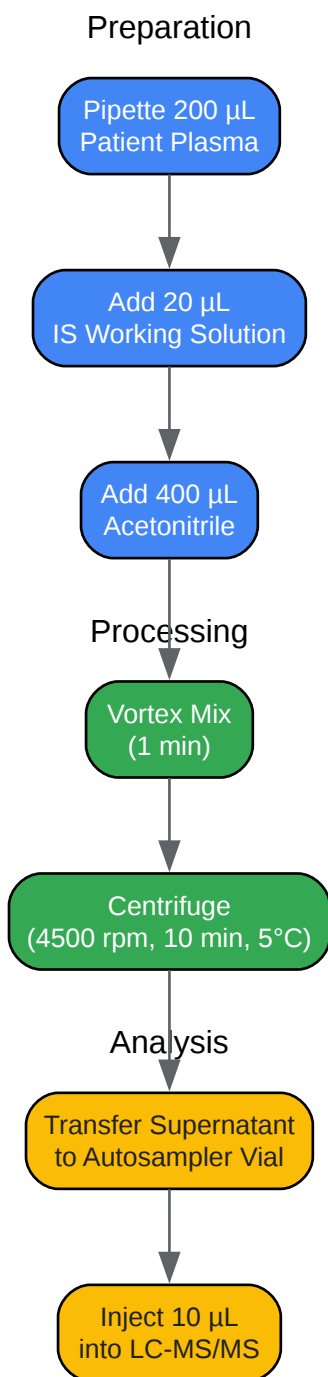
Preparation of Stock and Working Solutions

- Pyrazinamide Stock Solution (1 mg/mL): Accurately weigh and dissolve pyrazinamide in methanol.
- Pyrazinamide-¹³C,¹⁵N Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyrazinamide-¹³C,¹⁵N in methanol.
- Working Solutions: Prepare serial dilutions of the pyrazinamide stock solution in 50:50 (v/v) methanol/water to create calibration standards and quality control (QC) samples. A typical calibration curve range is 1–65 µg/mL.[\[14\]](#)[\[15\]](#)
- IS Working Solution: Dilute the IS stock solution with methanol to a suitable concentration (e.g., 5 µg/mL).

Sample Preparation

The following workflow describes a one-step protein precipitation method for plasma sample preparation.[\[14\]](#)[\[15\]](#)

Plasma Sample Preparation Workflow



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Caption: Workflow for plasma sample preparation.

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	Hypersil Gold, 4.6 x 50 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in 10 mM Ammonium Formate
Mobile Phase B	Methanol
Flow Rate	0.400 mL/min
Gradient	Isocratic (90% B) or a suitable gradient
Column Temperature	40°C
Injection Volume	10 µL
Run Time	~4.2 minutes

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	ESI Positive
Scan Type	Selected Reaction Monitoring (SRM)
Capillary Voltage	2.0 kV
Desolvation Temperature	550°C
Collision Gas	Argon

Table 3: SRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Pyrazinamide	124.1	79.2	15
Pyrazinamide- ¹³ C, ¹⁵ N (IS)	127.1	81.9	15

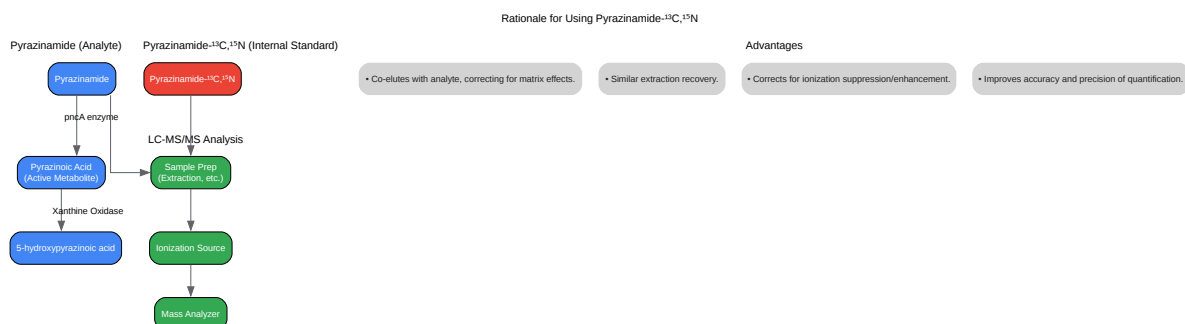
Note: Collision energy may require optimization based on the specific instrument.

Data Analysis and Validation

- **Calibration Curve:** Construct a calibration curve by plotting the peak area ratio of pyrazinamide to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of $1/x^2$ is typically used.
- **Quantification:** Determine the concentration of pyrazinamide in patient samples and QCs by interpolating their peak area ratios from the calibration curve.
- **Method Validation:** The analytical method should be validated according to regulatory guidelines (e.g., EMA or FDA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Pyrazinamide Metabolism and Rationale for Stable Isotope Labeling

The use of a stable isotope-labeled internal standard like Pyrazinamide-¹³C,¹⁵N is crucial for mitigating analytical variability.



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Caption: Pyrazinamide metabolism and the role of the internal standard.

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene).[9] In humans, POA is further metabolized to 5-hydroxypyrazinoic acid.[8] Because Pyrazinamide-¹³C,¹⁵N is chemically identical to the unlabeled drug, it behaves similarly during sample preparation and analysis, thereby compensating for variations in extraction efficiency and matrix effects in the ion source.[10][11] This leads to more reliable and reproducible results, which are essential for clinical decision-making.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing Pyrazinamide- ^{13}C , ^{15}N as an internal standard, provides a robust and reliable approach for the therapeutic drug monitoring of pyrazinamide. This method offers high sensitivity and selectivity, allowing for accurate quantification in patient plasma.[14][15] Implementing TDM with this protocol can aid clinicians in optimizing PZA dosing to improve treatment outcomes for tuberculosis patients.

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